molecular formula C14H14FN3O2 B2718986 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866897-49-6

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2718986
CAS No.: 866897-49-6
M. Wt: 275.283
InChI Key: SWBIWTAGJSXMNF-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetically designed organic compound with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol . It belongs to the class of tetrahydropyridopyrimidines, a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . These fused tricyclic systems are known to exhibit a wide range of biological activities, serving as privileged structures for the development of novel therapeutic agents . The core research value of this compound lies in its potential as a key intermediate or pharmacophore for inhibiting specific disease targets. Pyridopyrimidine derivatives have been extensively explored as potent inhibitors of various protein kinases . Notably, structurally similar 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds have been identified as potent and selective inhibitors of Erk2 (Extracellular signal-regulated kinase 2), a critical enzyme in the MAPK signaling pathway that is often dysregulated in cancers . Furthermore, recent research utilizes the tetrahydropyrido[3,4-d]pyrimidine core in the structure-based design of innovative inhibitors targeting the challenging KRAS-G12D mutation, a prevalent oncogenic driver in pancreatic, biliary, and other cancers . The mechanism of action for such inhibitors typically involves binding to the enzyme's active site or allosteric pockets, often forming critical hydrogen bonds with key amino acid residues (e.g., Asp12, Gly60, Glu92, His95 in KRAS-G12D), thereby disrupting the aberrant signaling that promotes cell proliferation and survival . This makes compounds of this class highly valuable for investigating oncogenic signaling pathways and developing targeted anticancer therapies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research settings. Proper safety data sheet (SDS) information should be consulted prior to use.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBIWTAGJSXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for their ability to inhibit cancer cell proliferation. A study found that certain derivatives demonstrated cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) at concentrations as low as 5 μg/ml .

CompoundCell Line TestedIC50 (μg/ml)Reference
Compound AK5625
Compound BA5495
Compound CHeLa10

Antifungal Properties
The compound has also been investigated for its antifungal activities. In vitro tests showed that certain derivatives exhibited potent antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to standard antifungal agents .

CompoundPathogen TestedInhibition Rate (%)Reference
Compound DB. cinerea96.76
Compound ES. sclerotiorum82.73

Agrochemical Applications

Insecticidal Activity
The insecticidal potential of tetrahydropyrido[4,3-d]pyrimidine derivatives has been explored in agricultural contexts. Several compounds have shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, indicating their utility in crop protection strategies .

CompoundPest TestedConcentration (μg/ml)Activity Level
Compound FM. separata500Moderate
Compound GS. frugiperda500Moderate

Material Science Applications

Polymeric Composites
Recent studies have suggested that the incorporation of tetrahydropyrido[4,3-d]pyrimidine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in the development of high-performance polymers for industrial use .

Case Studies

  • Anticancer Screening
    A comprehensive study conducted on a series of pyrido[4,3-d]pyrimidine derivatives revealed that modifications at the 5 and 6 positions significantly enhanced anticancer activity against multiple cell lines. The study concluded that the presence of a fluorobenzyl group contributed to improved bioactivity due to increased lipophilicity and better receptor interaction .
  • Fungal Resistance Testing
    In a series of experiments assessing antifungal efficacy, several tetrahydropyrido derivatives were tested against agricultural pathogens. The results indicated that certain compounds not only inhibited fungal growth but also reduced spore germination rates significantly compared to control treatments .

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[4,3-d]pyrimidine Benzyl (C₆H₅CH₂) Antifolate activity; precursor for analogs
6-(4-Chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Pyrimido[4,5-d]pyrimidine 4-Chlorophenyl Enhanced halogen-mediated binding
6-(5-Fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6b) Pyrido[2,3-d]pyrimidine 5-Fluoro-2-hydroxybenzoyl HOMO/LUMO ΔE = 3.91 eV; synthetic versatility
TAK-013 (Thieno[2,3-d]pyrimidine-2,4-dione) Thieno[2,3-d]pyrimidine Biaryl and 3-methoxyureido groups Gonadotropin-releasing hormone antagonist
Key Observations:
  • Chlorophenyl vs. Fluorobenzyl : The 4-chlorophenyl analog (Table 1) may exhibit stronger halogen bonding but higher lipophilicity, impacting bioavailability .
  • Core Structure Variations : Pyrido[2,3-d]pyrimidines (e.g., 6b) show distinct HOMO localization on the pyridopyrimidine ring, whereas pyrido[4,3-d]pyrimidines (target compound) may localize HOMO on the fluorobenzyl group, altering redox properties .

Physicochemical and Electronic Properties

Table 2: HOMO/LUMO and Reactivity Comparison
Compound HOMO Localization LUMO Localization ΔE (eV) Reactivity Insights
Target compound (predicted) Fluorobenzyl ring Pyridopyrimidine ring ~3.9* Enhanced electrophilicity at pyrimidine ring
6-Benzyl analog Benzyl ring Pyridopyrimidine ring N/A Lower electrophilicity vs. fluorinated
6b Pyridopyrimidine ring Benzoyl ring 3.91 Electron-withdrawing substituents lower ΔE

*ΔE estimated based on analogs in .

  • Molecular Electrostatic Potential (MEP): The 4-fluorobenzyl group creates distinct electrophilic/nucleophilic regions, favoring interactions with enzyme active sites (e.g., hydrogen bonding with Arg98 in PPO inhibitors) .

Biological Activity

6-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3OC_{15}H_{16}FN_3O, with a molecular weight of approximately 273.31 g/mol. The compound features a tetrahydro configuration and a fluorobenzyl substituent that enhance its biological interactions.

Property Value
Molecular FormulaC15H16FN3OC_{15}H_{16}FN_3O
Molecular Weight273.31 g/mol
StructureTetrahydro pyrido[4,3-d]pyrimidine core

Research indicates that compounds with a similar pyrido[4,3-d]pyrimidine structure exhibit diverse biological activities. These include:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in metabolic pathways have been noted.

Antimicrobial Activity

In vitro studies demonstrated that derivatives of the compound effectively inhibited the growth of several bacterial strains. For instance, a related compound showed significant activity against Staphylococcus aureus at concentrations as low as 10910^{-9} M .

Anticancer Activity

A series of tests on leukemia L1210 cells revealed that similar pyrimidine derivatives exhibited cytotoxic effects at concentrations ranging from 10710^{-7} to 10910^{-9} M . The mechanism involves the disruption of RNA and protein synthesis pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was highlighted in research focusing on squalene synthase and cholesterol synthesis pathways. Compounds within this chemical class demonstrated IC50 values in the low nanomolar range .

Case Studies

  • Anticancer Efficacy : In a study involving various pyrido-pyrimidine derivatives, one compound demonstrated an IC50 value of 27nM27nM against IRAK4 kinase, indicating potent anticancer activity .
  • Antimicrobial Testing : A derivative was tested against resistant strains of Enterococcus faecium, revealing significant reductions in cell viability compared to controls .

Q & A

Basic: What are the standard synthetic routes for 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrido[4,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions. For example, alkylation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents like DMF or DCM, using potassium carbonate as a base .
  • Step 2 : Fluorination or functionalization of the benzyl group. Evidence suggests that fluorinated aryl ketones (e.g., β-CF3-aryl ketones) can be used under metal-free, mild conditions to introduce fluorine substituents, achieving yields >80% .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly employed .

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